molecular formula C13H16ClNO3S B2497903 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime CAS No. 306979-47-5

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime

Cat. No.: B2497903
CAS No.: 306979-47-5
M. Wt: 301.79
InChI Key: AUUPXRHVJHUQRF-ASLBFJQJSA-N
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Description

4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime is an organic compound that belongs to the class of oximes. This compound is characterized by the presence of a phenylsulfonyl group attached to a butanone backbone, with an oxime functional group linked to a 3-chloro-2-propenyl moiety. It is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime typically involves the following steps:

    Formation of the Oxime: The initial step involves the reaction of hydroxylamine with a carbonyl compound to form an oxime. For instance, hydroxylamine hydrochloride can be reacted with 4-(phenylsulfonyl)-2-butanone in the presence of a base to form the corresponding oxime.

    Alkylation: The oxime is then alkylated with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is made to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the 3-chloro-2-propenyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound under appropriate conditions.

    Hydrolysis: The oxime can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include substituted oximes, amines, nitroso compounds, and ketones.

Scientific Research Applications

4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of herbicides, insecticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime involves its interaction with biological molecules through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)-2-butanone oxime: Lacks the 3-chloro-2-propenyl moiety.

    4-(Phenylsulfonyl)-2-butanone O-(2-chloroethyl)oxime: Contains a 2-chloroethyl group instead of the 3-chloro-2-propenyl group.

    4-(Phenylsulfonyl)-2-butanone O-(3-bromo-2-propenyl)oxime: Contains a bromo group instead of a chloro group.

Uniqueness

The presence of the 3-chloro-2-propenyl moiety in 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime imparts unique reactivity and selectivity in chemical reactions. This structural feature allows for specific interactions with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUPXRHVJHUQRF-ASLBFJQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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